

Technical Support Center: Synthesis and Application of T138067 for Tubulin Modification

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Compound of Interest		
Compound Name:	Anticancer agent 239	
Cat. No.:	B15582470	Get Quote

Welcome to the technical support center for T138067, a potent antitumor agent that functions through the covalent modification of tubulin. This resource is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and experimental use of T138067.

Frequently Asked Questions (FAQs)

Q1: What is T138067 and what is its mechanism of action?

A1: T138067, chemically known as 2-fluoro-1-methoxy-4-pentafluorophenylsulfonamidobenzene, is a synthetic small molecule with potent antimitotic activity. Its primary mechanism of action involves the selective, covalent modification of β-tubulin at the cysteine residue Cys-239.[1] This irreversible binding disrupts the polymerization of microtubules, which are essential components of the mitotic spindle required for cell division. The disruption of microtubule dynamics leads to cell cycle arrest and subsequently induces apoptosis (programmed cell death).[1][2] A key feature of T138067 is its efficacy against multidrug-resistant (MDR) tumor cells, potentially by evading common drug efflux pumps.[1]

Q2: What are the primary challenges in the chemical synthesis of T138067?

A2: The synthesis of T138067 involves a multi-step process, with the key challenge often lying in the final sulfonylation step. The nucleophilicity of the aniline precursor (2-fluoro-4-methoxyaniline) can be relatively low due to the electron-withdrawing fluorine atom, potentially

Troubleshooting & Optimization





leading to low yields or incomplete reactions.[3][4][5][6] Additionally, the synthesis and handling of the precursor materials, such as the nitration of fluoroanisole, require careful control of reaction conditions to avoid the formation of unwanted isomers or byproducts.[7][8] Purification of the final product and intermediates can also be challenging due to the presence of structurally similar impurities.

Q3: What are the recommended storage conditions for T138067 powder and stock solutions?

A3: For long-term stability, T138067 powder should be stored at -20°C. Stock solutions, typically prepared in dimethyl sulfoxide (DMSO), should be stored at -80°C to maintain activity. It is advisable to avoid repeated freeze-thaw cycles of the stock solution.[9] The stability of compounds in DMSO can vary, and for critical experiments, using freshly prepared solutions is recommended.[10][11]

Q4: I am observing low cytotoxicity of T138067 in my cell-based assays. What could be the issue?

A4: Low cytotoxicity could be due to several factors. Firstly, confirm the purity and integrity of your T138067 compound. Secondly, issues with solubility can lead to a lower effective concentration in your cell culture medium. While T138067 is soluble in DMSO, it can precipitate in aqueous media.[9] Ensure the final DMSO concentration in your assay is not exceeding levels toxic to your specific cell line (typically <0.5%).[9] For long-term assays, the stability of the compound in the culture medium at 37°C should be considered, and replenishment of the medium with a fresh inhibitor may be necessary.[12] Finally, the sensitivity to T138067 can be cell-line dependent.

Troubleshooting Guides Synthesis of T138067

Issue 1: Low yield in the nitration of 2-fluoroanisole (Step 1).

- Possible Cause: Formation of undesired isomers or dinitrated byproducts.
- Solution:



- Maintain strict temperature control during the addition of nitric acid, keeping the reaction temperature between -2°C and 0°C.[7]
- Use a mixture of nitric acid and sulfuric acid with careful stoichiometric control to favor mono-nitration.[8]
- Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas
 Chromatography (GC) to avoid over-reaction.

Issue 2: Incomplete reduction of 2-fluoro-4-nitroanisole (Step 2).

- Possible Cause: Inefficient catalyst or insufficient reducing agent.
- Solution:
 - Use a fresh, high-quality catalyst such as Palladium on Carbon (Pd/C) or Raney Nickel.
 [13]
 - Ensure an adequate pressure of hydrogen gas if performing catalytic hydrogenation.
 - Alternative reducing agents like tin(II) chloride in hydrochloric acid can be used if catalytic hydrogenation is problematic.
 - Monitor the reaction by TLC until the starting nitro compound is completely consumed.

Issue 3: Low yield or no reaction in the sulfonylation of 2-fluoro-4-methoxyaniline (Step 3).

- Possible Cause: Low nucleophilicity of the aniline, steric hindrance, or suboptimal reaction conditions.[14]
- Solution:
 - Base Selection: Use a stronger, non-nucleophilic base to effectively scavenge the HCl byproduct.[14]
 - Temperature: Gently heating the reaction mixture may be necessary to drive the reaction to completion. However, for highly reactive sulfonyl chlorides, cooling might be required to prevent side reactions.[14]



- Solvent: The polarity of the solvent can significantly impact the reaction rate. A screen of aprotic solvents like dichloromethane (DCM), acetonitrile, or tetrahydrofuran (THF) may identify a more suitable medium.[14]
- Catalyst: In cases of very low reactivity, the use of a catalyst like 4-methylpyridine N-oxide might be beneficial.[14]

Issue 4: Difficulty in purifying the final product, T138067.

- Possible Cause: Presence of unreacted starting materials or side products with similar polarity.
- Solution:
 - Chromatography: Utilize column chromatography with a carefully selected solvent system (e.g., a gradient of ethyl acetate in hexanes) to separate the product from impurities.
 - Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.
 - Aqueous Work-up: Ensure the pH is optimized during aqueous extraction to remove acidic or basic impurities.

Tubulin Modification Experiments

Issue 1: Precipitation of T138067 in aqueous buffer during in vitro tubulin polymerization assays.

- Possible Cause: Low aqueous solubility of T138067.
- Solution:
 - Prepare a high-concentration stock solution of T138067 in 100% DMSO.
 - When preparing the final reaction mixture, ensure the final concentration of DMSO is kept to a minimum (typically ≤1%) to maintain the solubility of tubulin and the compound.



- Add the T138067 stock solution to the assay buffer with vigorous vortexing to ensure rapid and uniform dispersion.
- Consider the use of a small amount of a biocompatible surfactant, if compatible with the assay.

Issue 2: Inconsistent results in cellular cytotoxicity assays.

- Possible Cause: Variability in cell seeding density, passage number, or compound stability.
- Solution:
 - Maintain consistent cell seeding densities and use cells within a defined passage number range.
 - As mentioned in the FAQs, prepare fresh dilutions of T138067 from a frozen DMSO stock for each experiment to ensure consistent potency.[10]
 - Include a vehicle control (DMSO) at the same final concentration used for the compound dilutions to account for any solvent effects.[9]
 - For longer incubation times, consider replenishing the media with fresh compound to account for potential degradation.[12]

Quantitative Data Summary



Parameter	Value	Cell Line(s)	Reference
IC ₅₀ (Cell Growth Inhibition)	Varies (nM range)	Various human tumor cell lines	[1]
Resistance Ratio (IC50 MDR / IC50 Parental)	1.0 - 2.1 (Average: 1.55)	MCF7, DC-3F, P388	[1]
In vitro Tubulin Polymerization Inhibition (Turbidimetric Assay)	~50% inhibition at 1:13 (T138067:tubulin)	Bovine brain tubulin	[1]
~90% inhibition at 1:4 (T138067:tubulin)	Bovine brain tubulin	[1]	

Experimental Protocols Synthesis of T138067 (2-fluoro-1-methoxy-4-pentafluorophenylsulfonamidobenzene)

Step 1: Synthesis of 2-Fluoro-4-nitroanisole

- In a round-bottom flask, dissolve 2-fluoroanisole in acetic anhydride and cool the mixture to
 -2°C in an ice-salt bath.
- Slowly add fuming nitric acid dropwise while maintaining the temperature between -2°C and 0°C.[7]
- Stir the reaction mixture at this temperature for several hours, monitoring the reaction progress by TLC.
- Upon completion, pour the reaction mixture into ice-water and stir to precipitate the product.
- Filter the solid, wash with water, and dry. The crude product can be purified by recrystallization from ethanol.[7]

Step 2: Synthesis of 2-Fluoro-4-methoxyaniline



- Dissolve 2-fluoro-4-nitroanisole in a suitable solvent such as ethanol or methanol.
- Add a catalytic amount of 10% Palladium on Carbon (Pd/C).
- Hydrogenate the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature until the starting material is consumed (monitored by TLC).
- Filter the reaction mixture through a pad of Celite to remove the catalyst.
- Evaporate the solvent under reduced pressure to obtain the crude aniline, which can be used in the next step without further purification if sufficiently pure.

Step 3: Synthesis of T138067

- Dissolve 2-fluoro-4-methoxyaniline in an anhydrous aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere (e.g., nitrogen or argon).
- Add a non-nucleophilic base (e.g., triethylamine or pyridine).
- Cool the mixture to 0°C and slowly add a solution of pentafluorobenzenesulfonyl chloride in the same solvent.
- Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
- Perform an aqueous work-up by adding water and extracting the product with an organic solvent.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

Characterization of T138067

• ¹H and ¹ºF NMR Spectroscopy: Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Acquire ¹H and ¹ºF NMR spectra to confirm the chemical



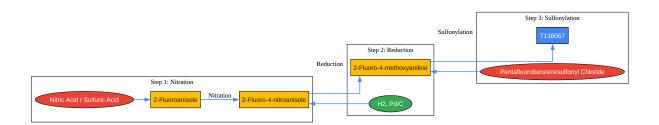
structure. The ¹⁹F NMR will show characteristic signals for the fluorine on the aniline ring and the five fluorines on the pentafluorophenyl group.[15][16][17]

Mass Spectrometry: Analyze the compound using high-resolution mass spectrometry
 (HRMS) to confirm the exact mass and molecular formula. Fragmentation patterns can also provide structural information.[18][19][20][21][22]

In Vitro Tubulin Polymerization Assay

- Prepare a stock solution of T138067 in DMSO.
- In a 96-well plate, add tubulin protein in a polymerization buffer (e.g., BRB80 buffer supplemented with GTP).
- Add various concentrations of T138067 (or DMSO as a vehicle control) to the wells.
- Incubate the plate at 37°C to initiate polymerization.
- Monitor the change in optical density at 340 nm over time using a plate reader. An increase in absorbance indicates microtubule polymerization.[1]

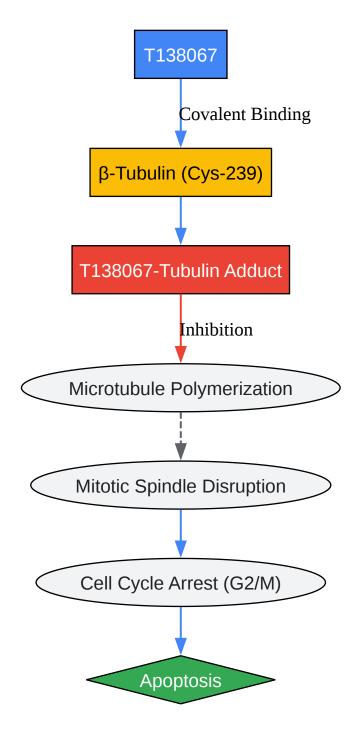
Signaling Pathways and Workflows





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Caption: Synthetic workflow for T138067.



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Caption: Mechanism of action of T138067.



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